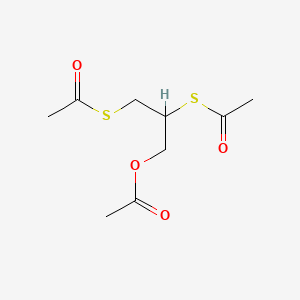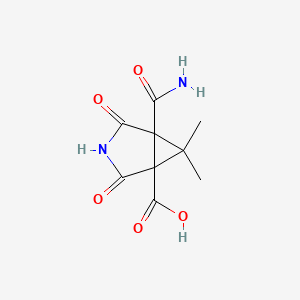
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(310)hexane-1-carboxylic acid is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, a catalytic alkene insertion approach has been developed, which utilizes samarium diiodide (SmI2) as a catalyst . This method is advantageous due to its high atom economy and the ability to operate with low catalyst loadings.
化学反応の分析
Types of Reactions
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism by which 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes . These compounds share some structural features but differ in their ring sizes and substituents.
Uniqueness
What sets 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid apart is its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical properties, making it particularly valuable for certain applications in medicinal chemistry and materials science.
特性
CAS番号 |
90868-50-1 |
|---|---|
分子式 |
C9H10N2O5 |
分子量 |
226.19 g/mol |
IUPAC名 |
5-carbamoyl-6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O5/c1-7(2)8(3(10)12)4(13)11-5(14)9(7,8)6(15)16/h1-2H3,(H2,10,12)(H,15,16)(H,11,13,14) |
InChIキー |
FJJPAGDVUGOLKL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(C1(C(=O)NC2=O)C(=O)O)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


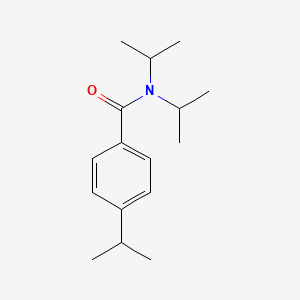


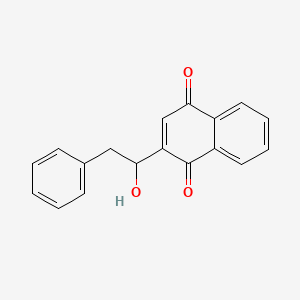
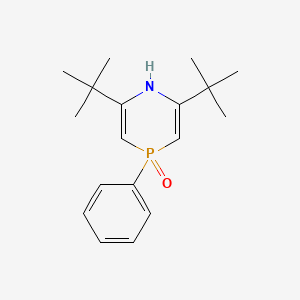
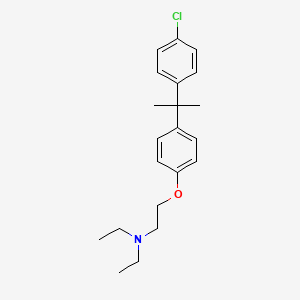
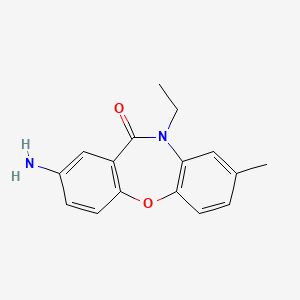
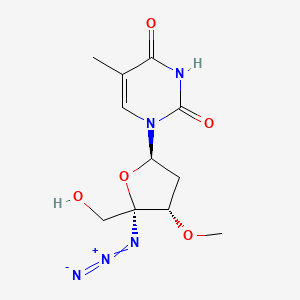
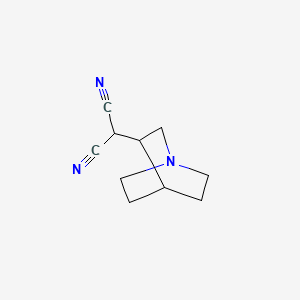
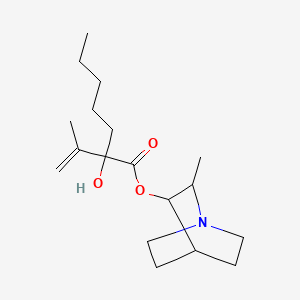

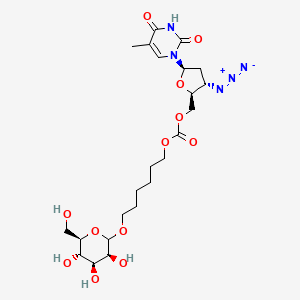
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
